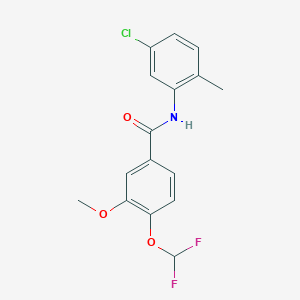
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly known as ML335, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2015 by researchers at the University of Michigan and has since been the subject of several studies.
Mechanism of Action
The exact mechanism of action of ML335 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme PAK4, which is involved in cell migration and invasion.
Biochemical and Physiological Effects:
Studies have shown that ML335 has several biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis (programmed cell death), and reduction of inflammation. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of ML335 is its low toxicity, which makes it suitable for use in cell and animal studies. It also has good solubility in water and other solvents, making it easy to work with in the lab. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for research on ML335. One area of interest is its potential use in cancer treatment, where it could be used in combination with other therapies to improve outcomes. Another area of interest is its potential use in the treatment of inflammatory diseases, where it could provide a new approach to managing these conditions. Further studies are needed to fully understand the mechanism of action of ML335 and to explore its potential therapeutic applications in greater detail.
Synthesis Methods
The synthesis of ML335 involves several steps, starting with the reaction of 5-chloro-2-methylaniline and 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product.
Scientific Research Applications
ML335 has been found to have potential therapeutic applications in several areas of research. One such area is cancer treatment, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Properties
Molecular Formula |
C16H14ClF2NO3 |
|---|---|
Molecular Weight |
341.73 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-3-5-11(17)8-12(9)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
InChI Key |
AOCKCSHMVPQAFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279683.png)
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B279685.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
